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The following table consolidates quantitative data from experimental studies on the excited-state lifetimes of
sinapoyl malate and its derivatives. The lifetimes (1) represent the timescales of different stages in the

photodeactivation process.

Table 1: Excited-State Lifetimes of Sinapoyl Malate and Its Derivatives in Different Solvents [1]

Molecule Solvent Ta (fs) T2 (pS) 3 (ps)
SM (Sinapoyl Malate) Dioxane 119+ 40 1.62 +0.15 22419
Methanol 619 £ 101 481 +0.77 33517
SdiMM (Sinapoyl L-dimethyl malate) Dioxane 205 + 40 2.23+0.07 27.6 +0.8
Methanol 603 + 40 5.38+0.16 33.6+1.0
SdiEM (Sinapoyl L-diethyl malate) Dioxane 215+ 40 1.75£0.05 26.1+0.8
Methanol 600 + 40 5.77 £0.17 33.7+1.0
SdiTBM (Sinapoyl L-di-t-butyl malate) Dioxane 57 £ 40 1.23+0.04 22.1+£0.7
Methanol 477 £ 40 4.37 £0.14 36.3+1.1
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Conserved Photoprotective Mechanism

The data demonstrates that the fundamental photodeactivation mechanism is highly conserved across all

derivatives, regardless of increasing steric bulk at the malate moiety [1].

e Primary Mechanism: The primary pathway for dissipating UV energy is trans-cis
photoisomerization, which occurs on a timescale of approximately 20-30 picoseconds (t3) [1] [2].
This process involves the rotation around the central double bond of the molecule after
photoexcitation.

o Stable Photoproduct: The cis-isomer formed during this process is a stable, long-lived photoproduct,
which contributes to the molecule's photostability by not degrading under continued UV exposure [1].

¢ Functional Implication: This conservation means that the malate portion of the molecule can be
chemically modified to potentially improve other properties—such as solubility, compatibility with
sunscreen formulations, or overall efficacy—without compromising the core, ultrafast photoprotective
function [1].

The diagram below illustrates this conserved photodeactivation pathway.
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Detailed Experimental Protocols
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The comparative data in Table 1 was primarily obtained using the following advanced spectroscopic

technique:

e Technique: Femtosecond Transient Electronic Absorption Spectroscopy (TEAS) [1] [2].
¢ Methodology:

o Pump Pulse: A femtosecond (fs) ultraviolet light pulse (typically at 330 nm) is used to excite the
molecules from their electronic ground state (So) to an excited state (*'rtrt*). This is the "pump”
step.

o Probe Pulse: A delayed, broad-spectrum "white light" pulse (probe) is then passed through the
sample to measure changes in its absorption spectrum across UV and visible wavelengths at
specific time points after excitation.

o Data Collection: By varying the time delay between the pump and probe pulses, the technique
captures the evolution of the excited state, recording spectral features like Excited State
Absorption (ESA), Stimulated Emission (SE), and Ground State Bleach (GSB).

o Global Analysis: The resulting data (AOD vs. wavelength and time) is analyzed using a
sequential global fitting model. This process extracts the Evolution Associated Difference
Spectra (EADS) and the lifetime constants (11, T2, 13) associated with each step of the
deactivation pathway [1].

e Sample Preparation: Studies were conducted in solutions of dioxane and methanol to investigate the
photodynamics in different solvent environments [1].

Research Implications and Further Exploration

The conservation of the ultrafast isomerization mechanism across structurally augmented derivatives is a
promising finding for the development of nature-inspired sunscreens [1]. It suggests a robust framework for
molecular design where the chromophore (the light-absorbing part) can be preserved, while the ester side

chain can be modified for better product formulation.

To further your research, you might explore:

e Broader Structural Modifications: Investigations into dimers of sinapate esters, like
dehydrodiethylsinapate (DHDES), which show a broader UVA absorption profile but may have
different photostability under prolonged exposure [3].

e Degradation Pathways: While the primary photodynamics are efficient, other studies use techniques
like LC-MS coupled with Infrared lon Spectroscopy (IRIS) to identify and characterize minor, long-
term photodegradation products, such as those arising from ester cleavage [4].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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